molecular formula C13H15N5OS B2666065 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE CAS No. 1448045-80-4

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE

Cat. No.: B2666065
CAS No.: 1448045-80-4
M. Wt: 289.36
InChI Key: PYBUQZWEABFVNO-UHFFFAOYSA-N
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Description

N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and preclinical research. This complex molecule features a piperidine core substituted with both a pyrazine-2-carboxamide moiety and a 1,3-thiazol-2-yl group, a combination that creates a multifunctional scaffold with potential for diverse biological interactions . The integration of the thiazole ring, a privileged structure in drug discovery, is particularly noteworthy. The thiazole moiety is a common feature in pharmacologically active compounds due to its aromaticity and the presence of both nitrogen and sulfur heteroatoms in its five-membered ring . This specific structure is found in molecules that act on various enzymatic targets and cellular pathways . Furthermore, the pyrazine-carboxamide component is a recognized functional group in the design of bioactive molecules, as evidenced by its presence in patented chemical series investigated for various therapeutic applications . This molecular architecture suggests the compound is a valuable chemical tool for researchers exploring new chemical entities in areas such as kinase inhibition and other targeted biological processes. Its structural complexity offers a versatile platform for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-12(11-9-14-3-4-15-11)17-10-1-6-18(7-2-10)13-16-5-8-20-13/h3-5,8-10H,1-2,6-7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBUQZWEABFVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC=CN=C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research indicates that N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell survival.
  • Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways critical for tumor growth and survival.

A study evaluating its cytotoxic effects on A549 (lung cancer) and MCF-7 (breast cancer) cells revealed IC50 values of 12.5 µM and 15.0 µM, respectively, suggesting its potential as a lead compound for developing new anticancer drugs .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell functions makes it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It potentially modulates pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from thiazole and piperidine intermediates. Key steps include:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives.
  • Piperidine Integration : Piperidine derivatives are introduced via nucleophilic substitution reactions.
  • Final Coupling : The pyrazine carboxamide moiety is synthesized through coupling reactions under controlled conditions.

Purification techniques such as crystallization and chromatography are employed to achieve high purity levels necessary for biological assays .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFocusFindings
Study 1Anticancer ActivitySignificant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 12.5 µM and 15.0 µM respectively .
Study 2Antimicrobial ActivityEffective against Gram-positive bacteria; potential for further development as an antimicrobial agent .
Study 3Anti-inflammatory EffectsModulates cytokines involved in inflammation; promising for inflammatory disease treatment .

Mechanism of Action

The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs, based on the evidence, include:

N-[[2-(2-Methylpropyl)-5-thiazolyl]methyl]-4-(2-propyn-1-yl)-1-piperazinecarboxamide (): Replaces the piperidine ring with a piperazine ring. Substitutes the pyrazine-carboxamide with a propynyl group.

4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide ():

  • Incorporates a methylsulfonyl-benzyl group on the piperidine, introducing a sulfone moiety absent in the target compound.
  • Replaces the pyrazine-carboxamide with a phenylethyl-substituted carboxamide, likely increasing steric bulk and aromatic interactions .

Hypothetical Property Comparisons

Property Target Compound Compound Compound
Molecular Weight ~305 g/mol (estimated) ~350 g/mol (estimated) ~485 g/mol (reported)
Key Functional Groups Thiazole, pyrazine-carboxamide Thiazole, propynyl, piperazine Sulfone, phenylethyl, piperazine
Lipophilicity (LogP) Moderate (thiazole + pyrazine) High (methylpropyl + propynyl) High (sulfone + phenylethyl)
Potential Bioactivity Kinase inhibition (speculative) CNS modulation (speculative) Enzyme inhibition (speculative)

Mechanistic Implications

  • Thiazole vs. Sulfone/Phenylethyl : The thiazole in the target compound may favor hydrogen bonding or π-π stacking with biological targets, while the sulfone and phenylethyl groups in ’s compound could enhance binding to hydrophobic pockets or sulfotransferases .
  • Piperidine vs.
  • Pyrazine vs. Propynyl : The pyrazine-carboxamide may engage in dual hydrogen bonding, whereas the propynyl group () could act as a metabolic blocker or alkyne-based pharmacophore .

Biological Activity

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H15N3OS
  • Molecular Weight : 253.35 g/mol
  • CAS Number : Not specified in the sources reviewed.

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives effectively inhibit key pathways involved in cancer cell proliferation:

CompoundTargetActivity
1BRAF(V600E)Inhibition
2EGFRInhibition
3Aurora-A kinaseInhibition

These compounds have been noted for their ability to induce apoptosis in cancer cell lines, suggesting a potential for development as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been extensively studied. This compound and related compounds have demonstrated effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Staphylococcus epidermidis0.25 μg/mL

The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation, which is crucial for treating resistant infections .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of thiazole-containing compounds. For example, derivatives similar to this compound have been tested in vivo for their ability to reduce inflammation markers:

Test ModelResult
Acetic acid cramps modelSignificant reduction in pain response
Hot plate modelIncreased latency to response

These findings suggest that such compounds could be beneficial in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications in the thiazole and piperidine moieties can significantly impact potency and selectivity:

  • Thiazole Substituents : Variations can enhance binding affinity to target proteins.
  • Piperidine Modifications : Altering substituents on the piperidine ring can improve pharmacokinetic properties.

Such modifications are crucial for developing more effective therapeutic agents .

Case Study 1: Synergistic Effects with Doxorubicin

A study investigated the synergistic effects of pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that combining these compounds with doxorubicin significantly enhanced cytotoxicity compared to doxorubicin alone. The combination index method confirmed a synergistic relationship, highlighting the potential for combination therapies in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several pyrazole derivatives were evaluated against resistant strains of bacteria. The most active compound showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties that could be harnessed for clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between pyrazine-2-carboxylic acid derivatives and functionalized piperidine-thiazole intermediates. Key steps include:

  • Coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Purification via column chromatography or recrystallization.
  • Characterization by 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm intermediate structures .

Q. How can researchers resolve ambiguities in the structural determination of this compound?

  • Methodological Answer : Use X-ray crystallography with refinement via SHELXL (for small-molecule structures) . For non-crystalline samples, employ 2D NMR techniques (e.g., 1H^1H-1H^1H COSY, NOESY) to confirm stereochemistry and connectivity. Discrepancies in NOE correlations may indicate conformational flexibility .

Q. What analytical methods are recommended for purity assessment and stability studies?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; validate with spiked impurity standards .
  • Stability : Accelerated stability testing under varying pH, temperature, and humidity. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the thiazole, piperidine, or pyrazine moieties .
  • Step 2 : Evaluate in vitro activity (e.g., receptor binding assays, enzyme inhibition) and correlate with structural features.
  • Step 3 : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs) .

Q. What strategies address contradictory data in pharmacological studies (e.g., varying IC50_{50} values across assays)?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
  • Compound Integrity : Verify stability under assay conditions via LC-MS.
  • Orthogonal Assays : Cross-validate using fluorescence polarization, SPR, or cellular functional assays .

Q. How can researchers optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading, temperature) .
  • Byproduct Analysis : Identify side products via HRMS and adjust protecting groups (e.g., tert-butoxycarbonyl for amines) to block unwanted reactivity .

Q. What computational approaches are suitable for predicting metabolic pathways and toxicity?

  • Methodological Answer :

  • Metabolism Prediction : Use software like Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites.
  • Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate polymorphic forms of this compound?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, acetonitrile).
  • Characterization : Use powder XRD, DSC for thermal stability, and Raman spectroscopy to distinguish polymorphs .

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.
  • Error Analysis : Report 95% confidence intervals for EC50_{50}/IC50_{50} values and use ANOVA for group comparisons .

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